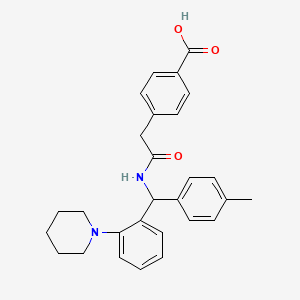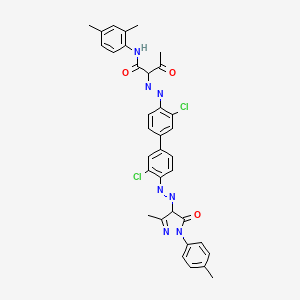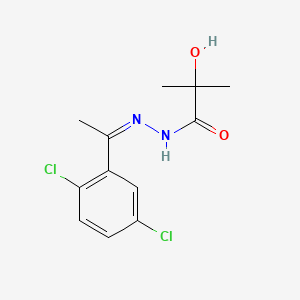
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1'-hexamethylenebis(3-ethyl-2-phenyl-, diperchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(3-ethyl-2-phenyl-, diperchlorate) is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural characteristics . The compound features a fused bicyclic structure, which is recognized for its stability and versatility in various chemical reactions .
Preparation Methods
The synthesis of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(3-ethyl-2-phenyl-, diperchlorate) involves several steps, typically starting with the formation of the imidazopyridine core. Common synthetic routes include condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . Industrial production methods often utilize metal-free catalyzed intermolecular tandem Michael addition/cyclization, which promotes the formation of the desired product with moderate to good yields .
Chemical Reactions Analysis
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(3-ethyl-2-phenyl-, diperchlorate) undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydroxide or potassium carbonate.
Cyclization: This reaction is often promoted by simple inorganic bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative coupling can lead to the formation of dimeric structures, while substitution reactions can introduce various functional groups onto the imidazopyridine core .
Scientific Research Applications
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(3-ethyl-2-phenyl-, diperchlorate) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(3-ethyl-2-phenyl-, diperchlorate) involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the prenylation of Rab11A, a process crucial for the proper functioning of cellular signaling pathways . This inhibition can lead to the disruption of cancer cell growth and proliferation, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(3-ethyl-2-phenyl-, diperchlorate) can be compared with other imidazopyridine derivatives, such as:
Imidazo[1,2-a]pyrimidine: Known for its applications in synthetic chemistry and medicinal chemistry.
2-Methylimidazo[1,2-a]pyridine: Commonly used in the synthesis of various heterocyclic compounds.
Benzo[4,5]imidazo[1,2-a]pyridine: Noted for its solid-state fluorescence properties and applications in material science.
The uniqueness of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(3-ethyl-2-phenyl-, diperchlorate) lies in its specific structural features and the diverse range of applications it offers in different fields of research and industry.
Properties
CAS No. |
93835-21-3 |
|---|---|
Molecular Formula |
C36H40Cl2N4O8 |
Molecular Weight |
727.6 g/mol |
IUPAC Name |
3-ethyl-1-[6-(3-ethyl-2-phenylimidazo[1,2-a]pyridin-1-ium-1-yl)hexyl]-2-phenylimidazo[1,2-a]pyridin-1-ium;diperchlorate |
InChI |
InChI=1S/C36H40N4.2ClHO4/c1-3-31-35(29-19-9-7-10-20-29)39(33-23-13-17-25-37(31)33)27-15-5-6-16-28-40-34-24-14-18-26-38(34)32(4-2)36(40)30-21-11-8-12-22-30;2*2-1(3,4)5/h7-14,17-26H,3-6,15-16,27-28H2,1-2H3;2*(H,2,3,4,5)/q+2;;/p-2 |
InChI Key |
FENJDWDDKUGNBB-UHFFFAOYSA-L |
Canonical SMILES |
CCC1=C([N+](=C2N1C=CC=C2)CCCCCC[N+]3=C4C=CC=CN4C(=C3C5=CC=CC=C5)CC)C6=CC=CC=C6.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N'-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide](/img/structure/B12774427.png)




